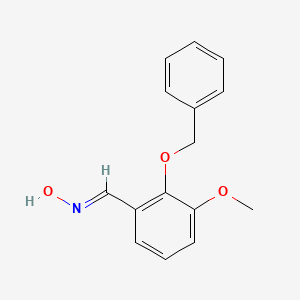

2-(benzyloxy)-3-methoxybenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-3-methoxybenzaldehyde oxime is a chemical compound that is widely used in scientific research. It is a type of oxime that has been synthesized using various methods. This compound has been found to have significant biochemical and physiological effects, making it an important tool in many research studies.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Reduction and Oxidation Reactions: The reduction of aldehyde groups in derivatives similar to 2-(benzyloxy)-3-methoxybenzaldehyde leads to the formation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. This process highlights its role in synthesizing sterically hindered catechols and benzoquinones, offering insights into photostability improvements through structural modifications (Arsenyev et al., 2016).

- Catalytic Applications: Research into the catalytic oxidation of aryloximes to arylaldehydes has shown the effectiveness of ruthenium (III) chloride in facilitating these transformations, highlighting its potential in synthetic chemistry for efficient and selective oxidation processes (Manjunatha et al., 2021).

Anticancer Research

- Anticancer Activity: A study on benzyloxybenzaldehyde derivatives against HL-60 cells showed significant anticancer activity, particularly for compounds structurally related to 2-(benzyloxy)-3-methoxybenzaldehyde. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their therapeutic potential (Lin et al., 2005).

Materials Science

- Photocatalytic Applications: The selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on titanium dioxide under visible light irradiation demonstrates the utility of such compounds in environmental applications and synthetic organic chemistry (Higashimoto et al., 2009).

Pharmaceutical Applications

- Radiosynthesis and Biodistribution: Fluorinated aldehyde-containing prosthetic groups have been developed for quantitative receptor imaging using PET. This study illustrates the use of aldehyde functionalities in designing novel imaging agents for diagnostic purposes (Glaser et al., 2008).

Crystallography

- Structural Analysis: Crystal structures of methoxybenzaldehyde oxime derivatives, including those with substituents similar to 2-(benzyloxy)-3-methoxybenzaldehyde, have been investigated to understand different conformations and hydrogen-bonding patterns, contributing to the field of molecular design and crystal engineering (Gomes et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Recent developments in oxime research have focused on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . This could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-16-17)15(14)19-11-12-6-3-2-4-7-12/h2-10,17H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPDDALWSCCFRP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)